molecular formula C5H7NO2 B6253177 4-(methylamino)but-2-ynoic acid CAS No. 1823915-94-1

4-(methylamino)but-2-ynoic acid

Cat. No.: B6253177
CAS No.: 1823915-94-1
M. Wt: 113.1
InChI Key:
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Description

4-(Methylamino)but-2-ynoic acid is an organic compound with the molecular formula C5H7NO2. It consists of 5 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . This compound is known for its unique structure, which includes a methylamino group attached to a but-2-ynoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylamino)but-2-ynoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of propargylamine with methyl iodide, followed by oxidation to introduce the carboxylic acid group . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize yield and purity. The process may include steps like distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)but-2-ynoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alkenes or alkanes .

Scientific Research Applications

4-(Methylamino)but-2-ynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(methylamino)but-2-ynoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylamino)but-2-ynoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for various applications in research and industry .

Properties

CAS No.

1823915-94-1

Molecular Formula

C5H7NO2

Molecular Weight

113.1

Purity

95

Origin of Product

United States

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